Product packaging for Dihexyverine(Cat. No.:CAS No. 561-77-3)

Dihexyverine

Cat. No.: B1210039
CAS No.: 561-77-3
M. Wt: 321.5 g/mol
InChI Key: MNSQDVCVWNXBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihexyverine is a synthetic small molecule recognized in pharmacological research for its antispasmodic properties. It is primarily defined as an antimuscarinic and anticholinergic agent . Its research value lies in its dual mechanism of action: it functions as a smooth muscle relaxant by both inhibiting calcium channels and blocking muscarinic acetylcholine receptors . This combined action reduces involuntary muscle contractions, making this compound a compound of interest for studying gastrointestinal and genitourinary tract disorders characterized by spasms, such as irritable bowel syndrome (IBS) . Historically, its potential to shorten the duration of labor was also investigated . Chemically, this compound is classified as a piperidine and has the molecular formula C20H35NO2 and a molecular weight of 321.505 g/mol . It is known by several synonyms, including Spasmodex and Metaspas . This product is provided For Research Use Only. It is not approved for diagnostic or therapeutic use in humans and is strictly intended for laboratory investigations. Researchers should handle this compound in accordance with all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO2 B1210039 Dihexyverine CAS No. 561-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18/h18H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSQDVCVWNXBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204645
Record name Dihexyverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-77-3
Record name Dihexyverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihexyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihexyverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHEXYVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2FQ66RU9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Dihexyverine

General Synthetic Routes to Dihexyverine and Analogues

The synthesis of this compound generally involves the esterification of 2-cyclohexyl-2-phenylacetic acid (or an activated derivative thereof) with 2-(diethylamino)ethanol (B1670525). wikipedia.org The primary challenge and focus in synthetic strategies lie in the efficient preparation of the 2-cyclohexyl-2-phenylacetic acid moiety.

Several approaches have been explored for synthesizing the key carboxylic acid precursor:

Grignard Reaction Route: An early method involved the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis. While functional, this route was reported to have a low yield (53.3%) and required careful handling of volatile and flammable diethyl ether. google.com

Enolate Alkylation Route: Another approach utilized the reaction of an alkyl mandelate (B1228975) with lithium diisopropylamide to form an enolate, which was then alkylated with cyclohexyl iodide. This method is considered industrially disadvantageous due to the high cost and instability of the reagents involved. google.com

Ene Reaction and Hydrogenation Route: A more industrially relevant pathway begins with a Lewis acid-catalyzed ene reaction between a benzoylformic acid ester (such as ethyl benzoylformate) and cyclohexene (B86901). This reaction, typically catalyzed by titanium tetrachloride (TiCl₄), forms a 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester intermediate. This intermediate is then subjected to catalytic hydrogenation to saturate the double bond, yielding the 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester. Subsequent hydrolysis of this ester provides the desired 2-cyclohexyl-2-phenylacetic acid. This route offers improved yields and avoids some of the hazardous conditions of earlier methods.

The final step involves the esterification of the synthesized 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol, forming this compound. wikipedia.org While the specific conditions for this final esterification are not extensively detailed in the provided literature, standard esterification protocols would be applicable. organic-chemistry.org

The literature also references the synthesis of various analogues in the broader context of drug discovery and synthesis, often involving modifications to the core structure, though specific synthetic routes for this compound analogues are not detailed in the provided snippets. theswissbay.chmpdkrc.edu.intheswissbay.chresearch-solution.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comwho.int

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound involves several key reaction mechanisms, particularly in the preparation of its carboxylic acid precursor:

Lewis Acid-Catalyzed Ene Reaction: In the preferred route, the reaction between ethyl benzoylformate and cyclohexene is facilitated by a Lewis acid such as TiCl₄. The Lewis acid coordinates with the carbonyl oxygen of the benzoylformate, increasing the electrophilicity of the carbonyl carbon. Cyclohexene, acting as the 'ene' component, attacks this activated carbonyl, leading to the formation of a new carbon-carbon bond and a double bond within the cyclohexene ring. This results in the formation of a 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester.

Catalytic Hydrogenation: The unsaturated cyclohexenyl intermediate undergoes catalytic hydrogenation. Typically, this involves using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydrogen adds across the double bond in the cyclohexenyl ring, saturating it to form the cyclohexyl moiety, yielding the 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester.

Ester Hydrolysis: The ester intermediate is then hydrolyzed, usually under basic conditions (e.g., using aqueous sodium hydroxide). The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which collapses to release the carboxylate anion and the alcohol. Acidification then yields the free 2-cyclohexyl-2-phenylacetic acid.

Esterification: The final step, the formation of this compound, is an esterification reaction between the carboxylic acid and 2-(diethylamino)ethanol. This can proceed via several mechanisms, including Fischer esterification (acid-catalyzed reaction of the carboxylic acid and alcohol) or by activating the carboxylic acid (e.g., forming an acyl chloride or anhydride) followed by reaction with the alcohol. organic-chemistry.org

Derivatization Strategies for Structural Modification of this compound

The provided literature does not detail specific derivatization strategies applied directly to this compound for structural modification. Instead, research appears to focus on the synthesis of related analogues or compounds with similar structural motifs, rather than modifying this compound itself. theswissbay.chmpdkrc.edu.intheswissbay.chresearch-solution.com General strategies for creating analogues would likely involve modifications to:

The cyclohexyl ring (e.g., substituents, ring size variations).

The phenyl ring (e.g., introduction of substituents).

The ester linkage (e.g., different alcohols or acids).

The diethylamino group (e.g., varying alkyl chain lengths or introducing cyclic amines).

These modifications are typically explored to understand structure-activity relationships or to fine-tune physicochemical properties, but specific examples of derivatizing this compound are not present in the search results. google.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comwho.int

Stereochemical Considerations in this compound Synthesis and Analogues

This compound possesses a chiral center at the α-carbon of the ester group, which is bonded to a cyclohexyl group, a phenyl group, a hydrogen atom (implied, though not explicitly stated in all snippets), and the ester carbonyl. rsc.orgrsc.org Therefore, this compound exists as a pair of enantiomers.

Chiral Center Identification: The carbon atom bearing the cyclohexyl, phenyl, and ester functionalities is a stereogenic center. rsc.orgrsc.org

Synthesis of Chiral Precursors: Research has described the stereospecific synthesis of related chiral hydroxy acids, such as (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. rsc.orgrsc.org These syntheses often employ asymmetric methodologies to control the stereochemistry at the chiral center.

This compound Synthesis: The ene reaction route to the precursor acid involves the formation of a cyclohexenyl intermediate, followed by hydrogenation. While this route establishes the cyclohexyl group, the stereochemistry at the chiral center is not explicitly controlled to produce a single enantiomer of this compound. The synthesis likely yields a racemic mixture of this compound unless specific chiral catalysts or resolution steps are employed.

Contradictory Information: One source incorrectly states this compound is "ACHIRAL" with "0 Defined Stereocenters," which contradicts its known chemical structure and the presence of a chiral carbon. ncats.io

Analogues and Chirality: Studies on other chiral compounds, such as phenylalanine derivatives, demonstrate the use of asymmetric synthesis techniques, including phase transfer catalysis, to generate enantiomerically pure compounds, some of which incorporate similar structural elements like the 2-cyclohexyl-2-phenylacetamido moiety. mdpi.comwikipedia.org These studies highlight the importance of stereochemistry in related molecular structures.

Table of Compounds Mentioned:

Compound NameChemical FormulaCAS NumberNotes
This compoundC20H35NO2561-77-3Also known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate.
2-(diethylamino)ethanolC6H15NO100-36-7An alcohol precursor for esterification.
2-cyclohexyl-2-phenylacetic acidC14H18O21723-00-8Key carboxylic acid precursor.
Ethyl benzoylformateC9H8O393-98-1Starting material for ene reaction route.
CyclohexeneC6H10110-83-8Reactant in the ene reaction.
2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid esterVariesNot specifiedIntermediate in the ene reaction route.
2-cyclohexyl-2-hydroxy-2-phenylacetic acidC14H18O3427-49-6Hydrolyzed product from the ene reaction route precursor.
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetateC16H22O331197-69-0Ester intermediate in the ene reaction route.
Alkyl mandelateVariesNot specifiedStarting material in an alternative synthesis route for the acid precursor.
Cyclohexyl iodideC6H11I514-75-0Reagent used in an alternative synthesis route for the acid precursor.
(R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acidC14H18O364471-43-8Chiral precursor acid.
(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acidC14H18O364471-43-8Chiral precursor acid.
(R)-2-hydroxy-2-phenylpropionic acidC9H10O31723-00-8Related chiral acid mentioned in stereochemistry studies.
(S)-2-phenylpropionic acidC9H10O293-95-2Related chiral acid mentioned in stereochemistry studies.
Cyclohexylmagnesium bromideC6H11MgBrVariesGrignard reagent used in an early synthesis route.
Titanium tetrachlorideTiCl410049-06-6Lewis acid catalyst for the ene reaction.
Palladium on carbon (Pd/C)Varies7440-05-3Catalyst for hydrogenation.
Lithium diisopropylamide (LDA)C6H14LiN4111-54-0Reagent used in enolate alkylation route.

Data Table: Synthesis of 2-cyclohexyl-2-phenylacetic acid via Ene Reaction Route

StepReagents / ConditionsYield
1. Ene Reaction: Benzoylformic acid ester + CyclohexeneLewis Acid: TiCl₄ (1–1.5 equiv.) Molar Ratio: 1:1.2–2.2 (ester:cyclohexene) Solvent: Dichloromethane or Toluene (5–10 volumes) Temp: Room Temperature75–85%
2. Hydrogenation: Cyclohexenyl intermediateCatalyst: Pd/C H₂ Pressure: 2–15 bar Temp: 15–60°C Time: 3–15 hours Solvent: Methanol/water (4:1 v/v)90–95%
3. Ester Hydrolysis: Hydrogenated ester intermediateReagent: Aqueous NaOH (2 M) Temp: 50–80°CNot specified
Overall Yield for Acid Precursor (from Benzoylformic acid ester): Not specified
Final Esterification: 2-cyclohexyl-2-phenylacetic acid + 2-(diethylamino)ethanol (this compound)Standard esterification conditionsNot specified

Mechanism of Action as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Muscarinic acetylcholine receptors are integral components of the parasympathetic nervous system, mediating responses to acetylcholine (ACh) in various tissues, including smooth muscle, cardiac muscle, and glandular cells nih.govwikipedia.orgwikipedia.org. Muscarinic antagonists, such as this compound, function by competitively blocking the binding of ACh to these receptors. This blockade prevents the activation of downstream signaling pathways, thereby counteracting the parasympathetic "rest-and-digest" functions nih.govwikipedia.org. By inhibiting parasympathetic tone, this compound exerts its antispasmodic effects, particularly in the gastrointestinal and urinary tracts wikipedia.orgmdpi.com.

The muscarinic acetylcholine receptor superfamily comprises five subtypes: M1, M2, M3, M4, and M5, each with distinct tissue distribution and signaling pathways wikipedia.orgpatsnap.commdpi.com. The high degree of homology among these receptor subtypes, particularly in their orthosteric binding pockets, presents a significant challenge for developing highly subtype-selective ligands patsnap.commdpi.comrsc.org. While research into selective modulators for specific subtypes, such as the M4 receptor, is ongoing for various neurological disorders patsnap.commdpi.comnih.govmdpi.com, specific data detailing this compound's precise selectivity profile across all muscarinic receptor subtypes is not extensively detailed in the provided sources. Generally, antimuscarinic agents can exhibit varying degrees of selectivity, influencing their therapeutic efficacy and potential side effects mdpi.commdpi.com. M4 receptors, for instance, are predominantly presynaptic and play a role in modulating neurotransmitter release, often coupling to Gi/o proteins patsnap.com.

The interaction of a ligand with its target receptor is governed by a complex interplay of molecular forces, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions, occurring within specific binding pockets rsc.orgnih.govplos.orgresearchgate.net. For muscarinic receptors, key residues within the transmembrane domains are critical for ligand binding mdpi.comrsc.org. For example, studies on other muscarinic receptor ligands have identified interactions with residues such as tyrosine (TYR), asparagine (ASN), and tryptophan (TRP) rsc.org, as well as interactions involving charged and hydrophobic moieties rsc.orgplos.org. While these studies provide a general framework for understanding ligand-receptor interactions at muscarinic sites, specific details regarding the precise molecular interactions of this compound with the amino acid residues of muscarinic receptor subtypes are not provided in the available literature.

Comparative Molecular Pharmacology with Related Antispasmodic Compounds

The pharmacological profile of this compound can be contextualized by comparing it with other antispasmodic agents, particularly other antimuscarinics. Compounds like atropine (B194438) are known potent, non-selective muscarinic antagonists mdpi.com. Studies comparing agents such as oxybutynin (B1027) and terodiline (B98686) have elucidated differences in their antimuscarinic versus antispasmodic potencies. For instance, oxybutynin and its metabolites exhibit high antimuscarinic activity relative to their antispasmodic effects, whereas terodiline shows relatively weaker antimuscarinic activity nih.gov. Such comparisons are typically based on receptor binding affinities (e.g., pA₂ values) and functional assays measuring the inhibition of receptor-mediated or agonist-induced contractions (e.g., IC₅₀ values) nih.gov. While this compound shares the antimuscarinic and antispasmodic classification, specific molecular comparative data against these agents is not detailed in the provided literature.

Table 1: Comparative Antispasmodic Activity of Related Compounds

CompoundAntimuscarinic Activity (pA₂)Antispasmodic Activity (IC₅₀ for K⁺-induced contraction, µmol/L)Relative Potency (Antimuscarinic/Antispasmodic)
RS-Oxybutynin8.91 ± 0.202.22 - 5.68High
R-Oxybutynin8.80 ± 0.272.22 - 5.68High
S-Oxybutynin7.09 ± 0.132.22 - 5.68Weak
RS-Desethyloxybutynin8.55 ± 0.322.22 - 5.68High
R-Desethyloxybutynin9.04 ± 0.322.22 - 5.68High
S-Desethyloxybutynin7.31 ± 0.352.22 - 5.68Weak
RS-Terodiline6.77 ± 0.222.22 - 5.68Weak

Data adapted from nih.gov. IC₅₀ values represent the concentration required to inhibit potassium-induced contractions by 50%. pA₂ values indicate the negative logarithm of the dissociation constant of the antagonist.

Molecular and Cellular Pharmacology of Dihexyverine

Exploration of Novel Pharmacological Activities

Based on the available search results, there is no direct evidence or data presented for the cytostatic screening of Dihexyverine in various cell lines. The retrieved literature discusses general methodologies for in vitro cell line screening nih.govresearchgate.net, the development of drug-resistant cell lines frontiersin.org, and the pharmacological activities of other compounds, including conjugates of pharmaceutical agents google.comgoogleapis.com or natural products patsnap.com, which sometimes list this compound Hydrochloride as a related compound or as part of a broader chemical class google.comgoogle.com. However, specific studies detailing this compound's efficacy, IC50 values, or other cytostatic parameters against cancer cell lines were not found.

Compound List:

this compound

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Key Structural Features for Muscarinic Antagonist Activity

Dihexyverine's structure features a central ester linkage connecting two cyclohexyl rings to a piperidine (B6355638) moiety via an ethyl linker. For muscarinic antagonist activity, several general structural requirements are often observed in compounds targeting these receptors. These typically include:

A basic nitrogen atom: This nitrogen, often tertiary or quaternary, is crucial for interacting with anionic sites within the muscarinic receptor, likely an aspartate residue in the binding pocket. In this compound, the piperidine nitrogen fulfills this role. iiab.me

An aromatic or bulky lipophilic group: This group is thought to engage in van der Waals interactions or pi-stacking within a hydrophobic pocket of the receptor. The cyclohexyl rings in this compound serve this purpose, contributing to lipophilicity and receptor engagement.

The precise pharmacophore for this compound's muscarinic antagonism involves the interplay of these elements, enabling it to occupy the orthosteric binding site of muscarinic acetylcholine (B1216132) receptors and prevent the binding of acetylcholine.

Impact of Functional Group Modifications on Ligand-Receptor Binding

Modifications to the this compound structure can significantly alter its affinity and efficacy at muscarinic receptors. While specific studies detailing this compound analog synthesis and their binding data are not directly available in the provided snippets, general principles of muscarinic antagonist SAR can be inferred:

Alkyl Chain Length: Variations in the length of the linker between the ester and the nitrogen atom can affect the positioning of the basic nitrogen within the receptor binding site, thereby influencing affinity.

Nature of the Ester Group: Replacing the ester with other functionalities like amides or ethers might alter hydrogen bonding capabilities and metabolic stability, impacting both binding and duration of action.

Cycloalkyl Ring Modifications: Changes to the cyclohexyl rings, such as introducing substituents or altering their saturation, could modify lipophilicity, steric bulk, and the specific interactions within the receptor's hydrophobic pockets, potentially affecting subtype selectivity and potency.

Nitrogen Substitution: Altering the basicity or steric bulk around the nitrogen atom (e.g., by changing the piperidine to a different amine or adding substituents) would directly impact its interaction with the receptor's anionic site.

These types of modifications are standard approaches in medicinal chemistry to fine-tune ligand-receptor interactions, optimize potency, and improve selectivity across different muscarinic receptor subtypes (M1-M5). wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of molecules with their biological activity. For muscarinic antagonists, QSAR studies typically involve:

Descriptor Calculation: Physicochemical properties (e.g., lipophilicity, electronic distribution, molecular size, shape, and hydrogen bonding potential) are calculated for a series of known muscarinic antagonists, including potential this compound analogues. epo.orggoogleapis.com

Model Development: Statistical methods are used to build mathematical models that relate these descriptors to measured activities (e.g., receptor binding affinity or functional potency).

Prediction and Design: These models can then predict the activity of new, unsynthesized compounds or guide the design of novel analogues with improved properties.

While specific QSAR models for this compound are not explicitly detailed in the search results, the general methodology involves analyzing parameters such as charge, polarity, hydrogen-bonding patterns, and lipophilicity to understand how structural variations influence binding. epo.orggoogleapis.com Such models are instrumental in the rational design of new chemical entities targeting muscarinic receptors.

Computational Chemistry Approaches in this compound Molecular Design

Computational chemistry offers powerful tools for understanding molecular interactions and guiding drug design. For this compound and related muscarinic antagonists, these approaches can include:

Molecular Docking: This technique predicts the preferred orientation of this compound within the muscarinic receptor's binding site, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues. researchgate.net This can help rationalize observed SAR and suggest modifications for enhanced binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and the stability of binding interactions.

Quantum Mechanics (QM): QM calculations can be used to determine the electronic properties of this compound, such as charge distribution and frontier molecular orbitals, which are critical for understanding its reactivity and interaction potential. nih.gov

Pharmacophore Modeling: Based on known active ligands, pharmacophore models define the essential spatial arrangement of chemical features required for receptor binding. This compound's structure can be evaluated against such models.

These computational methods allow researchers to explore the molecular basis of this compound's activity and to design new compounds with optimized binding profiles and potentially improved selectivity for specific muscarinic receptor subtypes. nih.gov

Compound List:

this compound

Acetylcholine

Xanomeline

Atropine (B194438)

Pirenzepine

Dicyclomine

Trihexyphenidyl

Amitriptyline

Nortriptyline

Benztropine

Hyoscyamine

Scopolamine

Ipratropium

Tiotropium

Biperiden

Tropicamide

Propantheline

Homatropine methylbromide

Hexocyclium

Metabolic Pathways and Enzyme Interactions of Dihexyverine

In Vitro Metabolite Identification and Profiling

Comprehensive in vitro studies using human liver microsomes, hepatocytes, or recombinant enzymes are essential for identifying and profiling the metabolites of a drug. Such studies for Dihexyverine have not been identified in the available scientific literature.

Hydrolytic Pathways

Ester-containing compounds are often susceptible to hydrolysis by various esterases present in the plasma and tissues, including the liver. This process would cleave this compound into its constituent carboxylic acid and alcohol. However, specific studies confirming this hydrolytic pathway for this compound and identifying the resulting metabolites are not available.

Oxidative Metabolic Pathways

The cyclohexyl rings in this compound's structure present potential sites for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Hydroxylation of the cyclohexyl rings would be a common oxidative reaction. However, no published in vitro studies have identified specific oxidative metabolites of this compound.

Conjugative Metabolic Pathways

Following potential Phase I metabolism (hydrolysis or oxidation), the resulting metabolites could undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would increase the water solubility of the metabolites to facilitate their elimination. There is no specific information available on the conjugative metabolic pathways of this compound.

Characterization of Metabolizing Enzymes

Pinpointing the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Cytochrome P450 (CYP) Isoform Involvement

While CYP enzymes are the primary drivers of oxidative metabolism for a vast number of drugs, the specific CYP isoforms involved in this compound's metabolism have not been characterized in the scientific literature. In vitro studies using a panel of recombinant human CYP enzymes would be necessary to identify the specific isoforms (e.g., CYP3A4, CYP2D6, etc.) that may contribute to its biotransformation.

Other Enzyme Systems

Beyond the CYP superfamily, other enzyme systems could potentially be involved in the metabolism of this compound. These include:

Carboxylesterases (CE): These enzymes would be prime candidates for catalyzing the hydrolysis of this compound's ester bond.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): If hydroxylated metabolites are formed, they would be potential substrates for UGTs and SULTs.

Other enzymes such as N-acetyltransferases (NAT), flavin-containing monooxygenases (FMO), monoamine oxidases (MAO), aldehyde dehydrogenases (ALDH), aldehyde oxidase (AOX), xanthine (B1682287) oxidase (XO), aldo-keto reductases (AKR), and carbonyl reductases (CR) could also play a role, but their involvement in this compound metabolism has not been investigated.

Metabolic Stability Studies in Pre-clinical Models and In Vitro Systems

The metabolic stability of a new chemical entity (NCE) is a critical parameter assessed during drug discovery and development. It defines the susceptibility of a compound to biotransformation and is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nasa.gov These values are instrumental in predicting in vivo pharmacokinetic parameters such as bioavailability and half-life. nasa.gov The primary site for drug metabolism is the liver, and thus, in vitro systems derived from the liver are the cornerstone of metabolic stability assessment. thermofisher.com

Preclinical evaluation of metabolic stability involves incubating the compound with various in vitro systems, primarily liver microsomes and hepatocytes. nih.gov Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, and are a cost-effective and high-throughput model for early screening. domainex.co.ukresearchgate.net Hepatocytes, which are intact liver cells, contain both Phase I and Phase II metabolic enzymes and offer a more comprehensive picture of a compound's metabolic fate. thermofisher.com

The general procedure for an in vitro metabolic stability assay involves the following steps:

Incubation of the test compound (e.g., this compound) at a specified concentration with either liver microsomes or a suspension of cryopreserved hepatocytes. thermofisher.comnih.gov

For microsomal studies, the reaction is initiated by adding a cofactor, typically NADPH, which is essential for the function of CYP enzymes. domainex.co.uk

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. domainex.co.uk

The concentration of the parent compound remaining at each time point is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.uk

From the rate of disappearance of the parent compound, the in vitro half-life and intrinsic clearance are calculated. This data allows for the classification of a compound's metabolic stability (e.g., low, medium, or high clearance).

Table 1: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Human Liver Microsomes

Time (minutes)This compound Concentration (µM)Percent Remaining
01.00100%
50.8585%
150.6565%
300.4242%
600.1818%

This table is a hypothetical representation to illustrate the type of data generated in such a study, as specific data for this compound is not publicly available.

Based on such data, key pharmacokinetic parameters can be derived, which are crucial for predicting the compound's behavior in vivo.

Species-Specific Metabolic Differences in In Vitro Comparative Studies

Understanding the differences in drug metabolism across various species is fundamental for the selection of appropriate animal models for preclinical toxicology and efficacy studies. nih.gov Significant variations can exist in the expression and activity of metabolic enzymes between humans and common preclinical species such as rats, mice, dogs, and monkeys. nih.govnih.gov These differences can lead to variations in the rate of metabolism and the profile of metabolites formed.

Comparative in vitro studies are conducted to elucidate these species-specific differences. The metabolic stability of the compound is assessed in liver microsomes or hepatocytes from humans and a panel of preclinical species. bioivt.com By comparing the intrinsic clearance values across species, researchers can identify which animal model's metabolic profile most closely resembles that of humans for the compound . evotec.com

For example, a compound might be rapidly metabolized in rat liver microsomes but show moderate to low clearance in human and dog microsomes. Such a finding would suggest that the rat may not be the most suitable model for predicting human pharmacokinetics for that specific compound.

Table 2: Illustrative Comparative In Vitro Intrinsic Clearance (CLint) of this compound Across Species

SpeciesIn Vitro SystemIntrinsic Clearance (CLint,app) (µL/min/mg protein)
HumanLiver Microsomes25
RatLiver Microsomes85
MouseLiver Microsomes110
DogLiver Microsomes30
MonkeyLiver Microsomes40

This table presents hypothetical data to illustrate the comparative nature of these studies. Publicly available data specific to this compound is lacking.

These comparative studies are vital for the extrapolation of preclinical data to humans, helping to ensure the safety and efficacy of a drug candidate as it moves into clinical trials. The essential purpose of this xenobiotic metabolism is to convert non-polar, lipid-soluble compounds into more polar, water-soluble molecules that can be readily excreted from the body. nih.gov

Analytical and Characterization Techniques for Dihexyverine and Metabolites

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating dihexyverine from other compounds in a mixture. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com this compound, due to its molecular structure, can be analyzed using GC, often in combination with mass spectrometry (GC-MS). A critical parameter in GC is the retention index, which helps in the identification of compounds. For this compound, an experimental Kovats retention index has been reported, providing a standardized measure for its elution characteristics on a non-polar stationary phase. nih.gov

GC methods for pharmaceutical analysis typically involve sample preparation steps such as liquid-liquid extraction or solid-phase extraction to isolate the drug from the matrix, followed by derivatization if necessary to improve volatility and chromatographic performance. springernature.com

Table 1: Gas Chromatography Data for this compound
ParameterValueReference
Kovats Retention Index (Standard non-polar column)2315NIST Mass Spectrometry Data Center nih.gov

The coupling of UPLC with High-Resolution Mass Spectrometry (HRMS), such as Q-Exactive or TOF systems, provides a highly sensitive and selective platform for both quantification and structural elucidation. nih.govnih.gov UPLC-HRMS is particularly valuable for metabolite profiling, as it can detect and identify metabolites present at very low concentrations in complex biological matrices like plasma or urine. researchgate.netresearchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, which is a critical step in their identification. nih.gov The typical workflow involves chromatographic separation followed by mass spectrometric detection, where data on precursor ions and their fragments are collected to elucidate the structures of potential metabolites. researchgate.net

Advanced Techniques for Investigating Ligand-Receptor Binding Interactions

The precise characterization of the interaction between a ligand, such as this compound, and its target receptor is fundamental to understanding its pharmacological activity. While classical pharmacological assays provide valuable information on binding affinity, advanced biophysical and computational techniques offer deeper insights into the molecular details of these interactions. These methods can elucidate the kinetics of binding, the specific structural determinants of the interaction, and the conformational changes that occur in both the ligand and the receptor upon complex formation. Such detailed understanding is invaluable for rational drug design and for explaining the molecular basis of selectivity and potency.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their complexes with ligands. nih.govresearchgate.net The method involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined with high resolution. researchgate.net

This technique provides an unambiguous, static snapshot of the binding pose of a ligand within the receptor's binding site. It can reveal the precise orientation of the ligand and the specific molecular interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that stabilize the complex. drugbank.com In the context of this compound, which acts on muscarinic acetylcholine (B1216132) receptors (mAChRs), X-ray crystallography could provide definitive information on how it engages with the orthosteric binding pocket. mdpi.com

While crystal structures for several muscarinic receptor subtypes in complex with various antagonists (e.g., M2 with 3-Quinuclidinyl benzilate (QNB), M3 with tiotropium) have been solved, a specific crystal structure of this compound bound to a muscarinic receptor is not currently available in the public domain. mdpi.com However, these existing structures serve as critical templates for understanding the general architecture of the binding site and for computational modeling studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution, closely mimicking physiological conditions. nih.govsygnaturediscovery.com Unlike X-ray crystallography, NMR can study molecules in a non-crystalline state and can capture dynamic events. sygnaturediscovery.com

Several NMR techniques are particularly useful for studying ligand-receptor interactions:

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is highly effective for screening and characterizing binding. osti.gov In this method, the protein receptor is selectively irradiated, and magnetization is transferred to any bound ligands. By comparing spectra with and without protein saturation, the specific protons of the ligand that are in close contact with the receptor can be identified, generating an epitope map of the binding interaction. nih.govosti.gov

Protein-Observed NMR: If the receptor can be isotopically labeled (e.g., with ¹⁵N or ¹³C), changes in its NMR spectrum upon ligand binding can be monitored. evotec.com Chemical shift perturbation (CSP) mapping can identify specific amino acid residues in the receptor that are affected by the ligand interaction, thereby mapping the binding site. ethz.ch

Although specific NMR studies detailing the interaction of this compound with muscarinic receptors have not been published, these methods represent a powerful approach to confirm binding and map the interaction interface in a solution state.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of biomolecular interactions. bioduro.comtecan.com In a typical SPR experiment, a receptor is immobilized on a sensor chip surface. A solution containing the ligand (the analyte) is then flowed over this surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. tecan.com

The primary advantage of SPR is its ability to provide kinetic data on the interaction, including:

Association rate constant (kₐ or kₒₙ): The rate at which the ligand binds to the receptor. sygnaturediscovery.com

Dissociation rate constant (kₑ or kₒff): The rate at which the ligand-receptor complex dissociates. sygnaturediscovery.com

Equilibrium dissociation constant (K₋): A measure of binding affinity, calculated from the ratio of kₑ to kₐ. bioduro.com

This kinetic information is crucial for drug development, as the residence time of a drug on its target (related to the kₒff) can often be a better predictor of in vivo efficacy than binding affinity alone. While no specific SPR data for this compound is publicly available, the table below illustrates the type of data that would be generated from such an analysis for a hypothetical ligand-receptor interaction.

Table 1: Illustrative Kinetic and Affinity Data from a Hypothetical SPR Experiment
AnalyteLigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (K₋) (nM)
Muscarinic M₃ ReceptorCompound X1.5 x 10⁵3.0 x 10⁻⁴2.0
Muscarinic M₃ ReceptorThis compound (Hypothetical)Data Not AvailableData Not AvailableData Not Available

Computational Modeling

Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful in silico tools for predicting and analyzing ligand-receptor interactions. nih.govresearchgate.net These methods are particularly useful when experimental structural data is limited. rowan.edu

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wisdomlib.org Using the known 3D structure of this compound and a crystal structure or homology model of a muscarinic receptor, docking algorithms can place the this compound molecule into the binding site and score the different poses based on estimated binding energy. nih.govunc.edu The results can predict key interactions and provide a structural hypothesis for the binding mode. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. rowan.edu These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the interaction. researchgate.net

These computational approaches can be used to rationalize structure-activity relationships and guide the design of new molecules with improved affinity or selectivity. nih.gov A docking study of this compound into the M₃ muscarinic receptor, for example, would aim to identify the specific residues responsible for its binding affinity.

Table 2: Potential Interacting Residues in the M₃ Muscarinic Receptor Binding Site for an Antagonist
Receptor ResidueTransmembrane Helix (TM)Potential Interaction Type
Asp147TM3Ionic Bond with cationic amine
Tyr148TM3Hydrogen Bond
Trp503TM6π-π Stacking / Hydrophobic
Tyr506TM6Hydrogen Bond / Hydrophobic
Tyr533TM7Hydrophobic

Advanced Research Perspectives and Future Directions

Development of Novel Dihexyverine Analogues with Modified Pharmacological Profiles

The development of novel analogues of this compound is a key area of research aimed at refining its pharmacological properties. The primary goal is to create derivatives with improved selectivity for specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, potentially enhancing therapeutic efficacy while minimizing adverse effects. emerginginvestigators.orgnih.gov

Structure-activity relationship (QSAR) studies are fundamental to this effort. nih.govnih.gov By systematically modifying the core structure of this compound—which includes a cyclohexyl group, a phenyl group, and a piperidine (B6355638) moiety—researchers can investigate how these changes influence receptor binding and functional activity. drugbank.com Key modifications might include:

Alterations to the Ester Group: Modifying the ester linkage could influence the compound's metabolic stability and duration of action.

Substitution on the Phenyl and Cyclohexyl Rings: Adding or altering substituents on these rings can impact lipophilicity and steric interactions with the receptor binding pocket, potentially leading to enhanced selectivity. nih.gov

The objective of these modifications is often to achieve greater selectivity for M1 or M3 muscarinic receptor subtypes, which are key targets for treating various disorders, while avoiding M2 receptors, which are associated with cardiovascular side effects. nih.govresearchgate.net For instance, research on other anticholinergics has shown that subtle structural changes can lead to significant shifts in receptor subtype selectivity. nih.gov A series of soft glycopyrrolate (B1671915) analogues, for example, were synthesized to create compounds with high efficacy but without typical anticholinergic side effects. researchgate.net

Below is a conceptual data table illustrating potential research directions for this compound analogues based on common strategies in medicinal chemistry.

Structural Modification TargetDesired Pharmacological OutcomeRationale
Phenyl Ring SubstitutionIncreased M1 Receptor SelectivityEnhance binding affinity to the M1 subtype, potentially improving cognitive-related therapeutic effects.
Cyclohexyl Ring Bioisosteric ReplacementReduced Non-specific BindingImprove the selectivity profile and reduce off-target effects by replacing the ring with other cyclic moieties. emerginginvestigators.org
Ester Linkage ModificationControlled Duration of ActionCreate "soft drug" analogues that are metabolized in a predictable way to inactive forms, reducing systemic exposure. researchgate.net
N-Alkyl Group on PiperidineModulated PotencyAltering the size and nature of the alkyl group can fine-tune the compound's interaction with the receptor.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of drugs like this compound. nih.govmednexus.org These computational tools can analyze vast datasets to predict the properties of novel compounds, optimize synthetic pathways, and identify potential new therapeutic applications. nih.gov

In the context of this compound research, AI and ML can be applied in several ways:

Predictive Modeling of Pharmacological Properties: Machine learning algorithms can be trained on data from existing anticholinergic compounds to predict the binding affinity and selectivity of new this compound analogues. nih.govarxiv.org This accelerates the screening process, allowing researchers to prioritize the synthesis of the most promising candidates. biorxiv.org

De Novo Drug Design: AI models can generate entirely new molecular structures with desired pharmacological profiles. By providing the model with parameters for high M1 selectivity and low M2 activity, for example, it can propose novel analogues of this compound that may not be conceived through traditional medicinal chemistry approaches.

The following table outlines potential applications of AI and ML in the research pipeline for this compound.

AI/ML ApplicationDescriptionPotential Impact on Research
Virtual Screening Using ML models to predict the binding affinity of a large library of virtual this compound analogues to different muscarinic receptor subtypes. biorxiv.orgDramatically speeds up the initial stages of drug discovery by identifying high-potential candidates for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling Developing sophisticated QSAR models using deep learning to better understand the complex relationships between molecular structure and anticholinergic activity. nih.govProvides more accurate predictions and deeper insights into the structural requirements for desired pharmacological effects.
Toxicity Prediction Employing AI to predict potential off-target effects and toxicity of new analogues based on their chemical structure. nih.govEnhances the safety profile of new drug candidates early in the development process.
Natural Language Processing (NLP) Analyzing scientific literature and clinical data to identify potential new therapeutic targets or applications for this compound and its analogues. medscape.comUncovers hidden connections and generates new hypotheses for further investigation.

Exploration of this compound's Molecular Interactions with Emerging Biological Targets

While this compound's primary mechanism of action involves blocking muscarinic acetylcholine receptors, there is growing interest in exploring its potential interactions with other, less conventional biological targets. drugbank.com This research could unveil novel therapeutic applications for this compound or its analogues and provide a more comprehensive understanding of its pharmacological profile.

Recent trends in pharmacology highlight the importance of investigating drug-target interactions beyond the primary intended target. nih.gov This is particularly relevant for drugs that, like many anticholinergics, were developed before the advent of high-throughput screening and modern target identification techniques. nih.gov

Potential areas of exploration for this compound include:

Non-Muscarinic G-Protein Coupled Receptors (GPCRs): Investigating potential allosteric modulation or direct binding to other GPCRs that may be involved in related physiological pathways.

Ion Channels: Certain anticholinergic compounds have been found to interact with various ion channels. Exploring this compound's effects on specific neuronal or smooth muscle ion channels could reveal new mechanisms of action.

This table conceptualizes a research program for identifying novel molecular targets for this compound.

Research ApproachPotential Biological Target ClassRationale for Exploration
High-Throughput Screening Panel of Orphan GPCRsTo identify previously unknown receptors with which this compound might interact, potentially opening new therapeutic avenues.
Proteomics-Based Target Identification Cellular ProteomeUsing techniques like affinity chromatography with immobilized this compound to pull down and identify binding partners from cell lysates.
Computational Docking Studies Sigma ReceptorsSome anticholinergic compounds show affinity for sigma receptors; in silico studies could predict the likelihood of this compound binding.
Phenotypic Screening Various Cell-Based AssaysObserving the effects of this compound in assays designed to measure specific cellular processes (e.g., inflammation, apoptosis) to uncover unexpected activities.

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. pfizer.cominsightssuccessmagazine.com The synthesis of complex molecules like this compound, which contains a chiral center, presents opportunities for implementing more sustainable and efficient chemical processes. nih.govwisdomgale.com

Key green chemistry principles applicable to this compound synthesis include waste prevention, the use of safer solvents, and the development of more energy-efficient reaction conditions. mdpi.comjddhs.com Specific strategies include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. nih.govresearchgate.net For a chiral amine like this compound, enzymes such as transaminases or lipases could be employed for asymmetric synthesis or kinetic resolution. nyu.edunih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents is a core tenet of green chemistry. mdpi.comjddhs.com

Catalytic Reactions: Employing catalytic instead of stoichiometric reagents minimizes waste. wisdomgale.com This includes the use of recyclable metal catalysts or organocatalysts. jddhs.com

Continuous Flow Chemistry: Moving from batch processing to continuous flow systems can improve efficiency, safety, and consistency while reducing waste and energy consumption. jddhs.com

The following table summarizes green chemistry approaches that could be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisEnvironmental and Economic Benefit
Waste Prevention Designing a synthetic route with high atom economy, minimizing byproducts. wisdomgale.comReduces the volume of chemical waste and the cost of disposal.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like ethanol (B145695) or water in reaction and purification steps. mdpi.comDecreases environmental pollution and enhances worker safety.
Design for Energy Efficiency Utilizing microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure. mdpi.comresearchgate.netLowers energy consumption and reduces the carbon footprint of the manufacturing process. acs.org
Use of Renewable Feedstocks Exploring the use of starting materials derived from biomass for parts of the this compound molecule.Reduces reliance on finite petrochemical resources. insightssuccessmagazine.com
Catalysis (Biocatalysis) Employing an engineered transaminase for the asymmetric synthesis of the chiral amine precursor. nih.govAchieves high enantiomeric purity in a single step, avoiding chiral separation and reducing waste. nih.govwiley.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Dihexyverine’s pharmacological profile and mechanism of action?

  • Category : Pharmacological Profiling
  • Methodological Answer :

  • Conduct in vitro receptor binding assays to identify affinity for muscarinic acetylcholine receptors (mAChRs), using radioligand displacement techniques .
  • Perform functional assays (e.g., isolated tissue preparations) to assess antispasmodic efficacy in gastrointestinal smooth muscle models .
  • Validate purity and identity via analytical techniques (HPLC, NMR) as per guidelines for new compound characterization .
  • Reference existing synthesis protocols and pharmacological classifications to align with regulatory standards .

Q. How can researchers optimize the synthesis of this compound for reproducibility in academic settings?

  • Category : Synthetic Chemistry
  • Methodological Answer :

  • Document reaction conditions (e.g., solvent, temperature, catalysts) in detail, adhering to reproducibility guidelines for organic chemistry .
  • Use Design of Experiments (DOE) to identify critical variables affecting yield and purity .
  • Include spectral data (e.g., 1^1H/13^13C NMR, IR) in supplementary materials to confirm structural integrity .
  • Cross-validate results with independent replication studies to address variability .

Q. What preclinical models are appropriate for evaluating this compound’s efficacy in functional gastrointestinal disorders?

  • Category : Preclinical Testing
  • Methodological Answer :

  • Use ex vivo models (e.g., guinea pig ileum) to measure smooth muscle relaxation .
  • Employ in vivo rodent models of colonic hypermotility, with dose-response studies to establish ED50_{50} values .
  • Incorporate positive controls (e.g., dicyclomine) and placebo groups to contextualize efficacy .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Category : Translational Discrepancies
  • Methodological Answer :

  • Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma/tissue concentrations .
  • Compare receptor occupancy (via PET imaging) with functional outcomes in animal models .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. What strategies resolve contradictions in reported therapeutic outcomes of this compound across studies?

  • Category : Data Contradiction Analysis
  • Methodological Answer :

  • Conduct systematic reviews with meta-analysis to assess heterogeneity in study designs, dosages, and endpoints .
  • Perform sensitivity analyses to identify confounding variables (e.g., patient demographics, comorbidities) .
  • Validate findings through multicenter collaborative trials to reduce bias .

Q. How can chronic toxicity studies for this compound be designed to meet regulatory standards for long-term safety?

  • Category : Toxicology
  • Methodological Answer :

  • Follow OECD guidelines for repeat-dose toxicity testing (e.g., 90-day rodent studies) with histopathological endpoints .
  • Monitor off-target effects (e.g., central anticholinergic symptoms) using behavioral assays .
  • Integrate biomarker panels (e.g., serum acetylcholinesterase activity) for early toxicity detection .

Q. What experimental approaches validate this compound’s selectivity for specific mAChR subtypes?

  • Category : Receptor Pharmacology
  • Methodological Answer :

  • Use radioligand competition assays with recombinant mAChR subtypes (M1–M5) .
  • Apply calcium flux or cAMP assays in transfected cell lines to assess functional selectivity .
  • Cross-reference with structural modeling to identify binding site interactions .

Q. How can researchers identify biomarkers predictive of this compound’s therapeutic response in heterogeneous patient populations?

  • Category : Biomarker Discovery
  • Methodological Answer :

  • Perform genome-wide association studies (GWAS) to link genetic variants to efficacy .
  • Use proteomic profiling (e.g., mass spectrometry) of patient sera pre/post-treatment .
  • Apply machine learning to integrate multi-omics data and predict responder subgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexyverine
Reactant of Route 2
Reactant of Route 2
Dihexyverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.